3-Methyl-2-nitrobenzoic acid

Crystallization Quality Control Thermal Analysis

Choose the correct positional isomer: 3-methyl-2-nitrobenzoic acid (CAS 5437-38-7) is the essential starting material for Niraparib API synthesis (≥91% target purity). Generic substitution with 3-methyl-4-nitrobenzoic acid or 5-methyl-2-nitrobenzoic acid alters melting points, sublimation enthalpies, and crystallization behavior—directly compromising yields and purity. This ≥98% pure crystalline solid (MW 181.15, mp 219-223°C) enables robust downstream processing. Bulk quantities, ISO-certified QC, and worldwide shipping available for industrial R&D and production.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 5437-38-7
Cat. No. B045383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitrobenzoic acid
CAS5437-38-7
Synonyms3-Methyl-2-nitrobenzoic Acid;  NSC 16048; 
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)
InChIKeyDGDAVTPQCQXLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitrobenzoic Acid (CAS 5437-38-7): A Key Nitroaromatic Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Methyl-2-nitrobenzoic acid (CAS 5437-38-7) is a trisubstituted nitroaromatic carboxylic acid characterized by a methyl group at the 3-position and a nitro group ortho to the carboxyl moiety [1]. It appears as a white to slightly yellow crystalline solid with a reported melting point range of 219–223 °C and a molecular weight of 181.15 g/mol . The compound serves as a crucial building block in the preparation of pharmaceuticals, including Niraparib, and various agrochemical intermediates, with industrial production supported by multiple patented synthetic routes emphasizing high yield and regioselectivity [2].

3-Methyl-2-nitrobenzoic Acid (CAS 5437-38-7): Why Positional Isomers Cannot Be Interchanged in Critical Applications


Substituting 3-methyl-2-nitrobenzoic acid with a positional isomer—such as 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1) or 5-methyl-2-nitrobenzoic acid (CAS 3113-72-2)—introduces significant differences in solid-state properties, thermodynamic stability, and crystallization behavior that directly impact synthetic yields, purification efficiency, and downstream product quality. As demonstrated in head-to-head studies, even subtle changes in substituent positioning alter melting points, sublimation enthalpies, and solvent crystallization regions, making generic substitution a quantifiable risk in both laboratory and industrial processes [1].

3-Methyl-2-nitrobenzoic Acid (CAS 5437-38-7): Quantified Differentiation from Positional Isomers for Informed Procurement


Melting Point Advantage Over 3-Methyl-4-nitrobenzoic Acid Facilitates Purity Assessment

3-Methyl-2-nitrobenzoic acid exhibits a consistently higher melting point range (219–223 °C) compared to its 4-nitro isomer 3-methyl-4-nitrobenzoic acid (216–218 °C) [1][2]. This difference of approximately 3–5 °C provides a practical and verifiable metric for distinguishing between the isomers and assessing purity during quality control .

Crystallization Quality Control Thermal Analysis

Crystallization Region Distinction Enables Targeted Purification Design

In methanol and acetone at 298.15 K, 308.15 K, and 318.15 K, the ternary phase diagram reveals that 3-methyl-4-nitrobenzoic acid consistently occupies a larger crystallization region than 3-methyl-2-nitrobenzoic acid . This quantitative phase behavior difference directly informs solvent selection and crystallization strategy for separating the two isomers, with the larger crystallization zone of the 4-nitro isomer indicating higher nucleation propensity under identical conditions.

Solid-Liquid Equilibrium Separation Science Process Engineering

Higher Sublimation Enthalpy Reflects Enhanced Intermolecular Stability

The standard molar enthalpy of sublimation at 298 K for 3-methyl-2-nitrobenzoic acid is 124.5 ± 2.7 kJ/mol, which is approximately 1.4 kJ/mol higher than that of 4-methyl-2-nitrobenzoic acid (123.1 ± 3.6 kJ/mol) and approximately 5.8 kJ/mol higher than that of 5-methyl-2-nitrobenzoic acid (118.7 ± 2.2 kJ/mol) [1]. These values, derived from high-precision combustion calorimetry and transpiration methods, indicate stronger intermolecular interactions in the 3-methyl-2-nitro isomer.

Thermodynamics Solid-State Chemistry Storage and Handling

High-Yield, High-Selectivity Synthetic Method Overcomes Historical Limitations

The patented method described in CN106496038A achieves a yield of 96.08% with 98.64% purity for 3-methyl-2-nitrobenzoic acid, representing a substantial improvement over earlier reported yields of only 40–49% using potassium chromate/sulfuric acid or nitrogen dioxide/nitric acid systems [1]. The process employs acetic anhydride to enhance reaction selectivity while significantly reducing spent acid waste generation.

Synthetic Methodology Process Chemistry Industrial Scalability

3-Methyl-2-nitrobenzoic Acid (CAS 5437-38-7): Targeted Application Scenarios Driven by Quantified Evidence


Pharmaceutical Intermediate for Niraparib and Indolin-2-one Derivatives

3-Methyl-2-nitrobenzoic acid serves as the primary starting material in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology [1]. The patented synthetic routes require high-purity input material to achieve final API purity ≥91%, making the documented 98.64% purity of the compound (from CN106496038A) a critical procurement specification [2].

Isomeric Separation and Purification Process Development

The ternary solid–liquid phase diagram data for 3-methyl-2-nitrobenzoic acid and its 4-nitro isomer in methanol and acetone provide a quantitative foundation for designing industrial crystallization-based separation processes . Procurement of this specific isomer enables process chemists to exploit its distinct crystallization behavior to isolate the desired product from isomeric mixtures generated during nitration.

Thermodynamic Benchmarking for Solid-State Property Prediction

The experimentally determined sublimation enthalpy of 124.5 ± 2.7 kJ/mol at 298 K [3] positions 3-methyl-2-nitrobenzoic acid as a valuable reference compound for validating computational models of intermolecular interactions in trisubstituted benzenes. This thermodynamic benchmark supports predictive modeling efforts in materials science and crystal engineering.

Technical Documentation Hub

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